![molecular formula C22H17F2N3O4S2 B2756093 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1261014-77-0](/img/structure/B2756093.png)
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H17F2N3O4S2 and its molecular weight is 489.51. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
A study by Gangjee, Qiu, Li, & Kisliuk (2008) demonstrated the potential of a compound as a dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This compound was identified as the most potent dual inhibitor known to date, indicating significant applications in targeting these enzymes.
Crystal Structures and Conformational Insights
Research by Subasri et al. (2017) and Subasri et al. (2016) focused on understanding the crystal structures of compounds similar to the one . These studies provide valuable information on the molecular conformation and arrangement, which can be crucial in understanding the chemical and biological properties of these compounds.
Application in Organic Synthesis
Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi (2003) discussed the use of related compounds in organic synthesis, particularly in the formation of erythrinanes. This indicates the utility of such compounds in complex organic synthesis pathways.
PET Imaging Applications
Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis (2008) explored the synthesis of compounds for use in PET imaging, demonstrating the potential of these compounds in medical imaging and diagnostics.
Chemiluminescence Applications
A study by Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto (2010) explored the chemiluminescence properties of related compounds, indicating their potential application in biochemical assays or as molecular probes.
GPR119 Agonist for Diabetes Treatment
Negoro, Yonetoku, Moritomo, Hayakawa, Iikubo, Yoshida, Takeuchi, & Ohta (2012) discovered a series of fused-pyrimidine derivatives as potent GPR119 agonists, suggesting the utility of such compounds in the treatment of type 2 diabetes mellitus.
Anticancer Activity
Research by Hafez & El-Gazzar (2017) demonstrated the potential of similar compounds in exhibiting significant anticancer activity, highlighting the therapeutic applications in oncology.
CO2 Reduction Catalysis
Nganga, Samanamu, Tanski, Pacheco, Saucedo, Batista, Grice, Ertem, & Angeles-Boza (2017) studied the use of related complexes in the electrochemical reduction of CO2, pointing towards potential applications in environmental chemistry and green technology.
特性
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O4S2/c1-30-17-4-3-14(10-18(17)31-2)25-19(28)11-33-22-26-16-5-6-32-20(16)21(29)27(22)15-8-12(23)7-13(24)9-15/h3-10H,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHXHIGMKCVJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-butyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2756012.png)
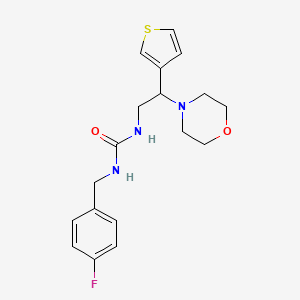
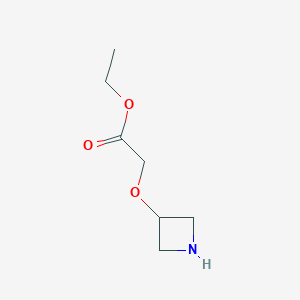

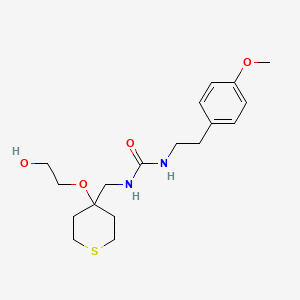
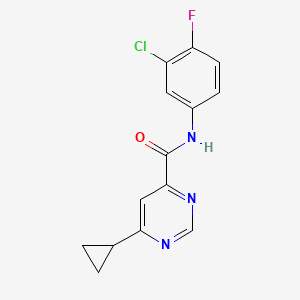
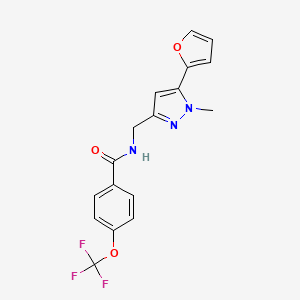

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2756027.png)
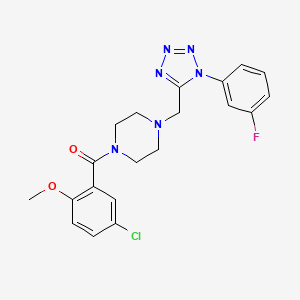
![8-(7-methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2756029.png)
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate](/img/structure/B2756031.png)
![3-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2756032.png)